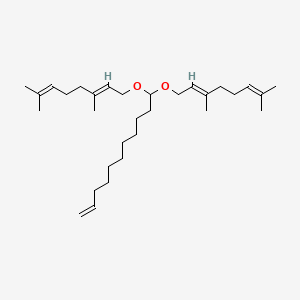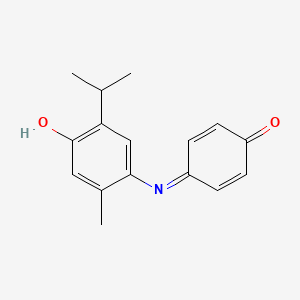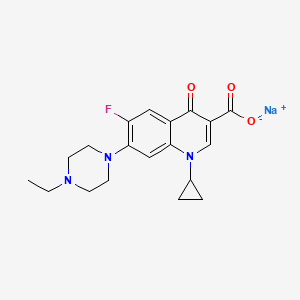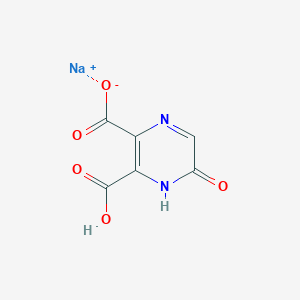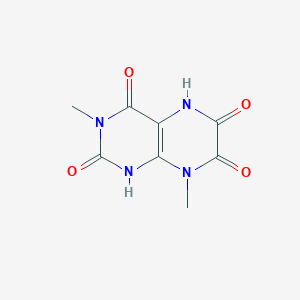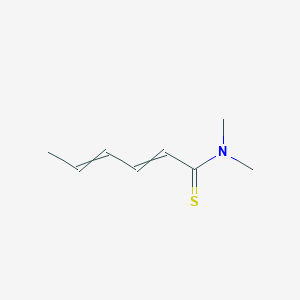
2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound, featuring methoxy, isopropyl, and trifluoroethyl groups, suggests potential for various chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methoxy, isopropyl, and trifluoroethyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the trifluoroethyl group, potentially yielding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies.
Medicine: Possible development as an antibiotic or other therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of methoxy, isopropyl, and trifluoroethyl groups may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.
Comparison
Compared to linezolid and tedizolid, 2-Methoxy-5,5-bis(1-methylethyl)-3-(2,2,2-trifluoroethyl)oxazolidin-4-one may offer unique properties due to its distinct substituents. The trifluoroethyl group, for example, could enhance its metabolic stability or alter its pharmacokinetic profile.
属性
分子式 |
C12H20F3NO3 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
2-methoxy-5,5-di(propan-2-yl)-3-(2,2,2-trifluoroethyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H20F3NO3/c1-7(2)12(8(3)4)9(17)16(6-11(13,14)15)10(18-5)19-12/h7-8,10H,6H2,1-5H3 |
InChI 键 |
LOZGVUBVUBNEPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(C(=O)N(C(O1)OC)CC(F)(F)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
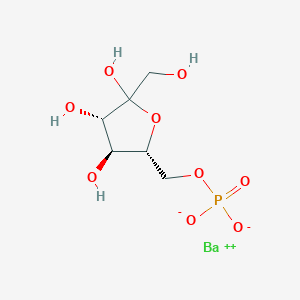

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
